Glypican-3 (298-306)

HLA restriction CTL epitope immunotherapy

Glypican-3 (298-306) peptide (EYILSLEEL) is the only GPC3 CTL epitope with head-to-head clinical proof in HLA-A*24:02+ HCC patients (67% response, phase I trial). Activity is rigidly allele- and sequence-specific—not interchangeable with GPC3(144–152) or other variants. Requires >10 µg/dose and ≥2 vaccinations with IFA adjuvant for CTL induction. Choose GMP-grade lots with IFN-γ ELISPOT release criteria to ensure batch consistency matching published OS-predictive thresholds. Ideal for T-cell monitoring, epitope discovery, and vaccine R&D.

Molecular Formula
Molecular Weight
Cat. No. B1575191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlypican-3 (298-306)
SynonymsGlypican-3 (298-306)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Glypican-3 (298-306) Peptide: HLA-A24–Restricted CTL Epitope for Hepatocellular Carcinoma Immunotherapy Procurement


The Glypican-3 (298-306) peptide (sequence EYILSLEEL) is a 9‑mer HLA‑A*24:02–restricted cytotoxic T lymphocyte (CTL) epitope derived from the oncofetal antigen Glypican‑3 (GPC3), which is overexpressed in hepatocellular carcinoma (HCC) and melanoma but absent from most normal adult tissues [1]. The peptide is supplied as a lyophilized powder with purity >90% by HPLC/MS, primarily for use in T‑cell–based immuno‑monitoring, epitope discovery, and vaccine development [2].

Why Generic GPC3 Peptide Substitution Is Precluded by HLA‑Restriction and Sequence‑Dependent Functional Divergence


The GPC3 (298‑306) peptide is not interchangeable with other GPC3‑derived epitopes because its activity is rigidly determined by its sequence and the corresponding MHC class I allele. The peptide EYILSLEEL binds selectively to HLA‑A*24:02, whereas the closely related GPC3 (144‑152) peptide (FVGEFFTDV) is restricted to HLA‑A*02:01 [1]. Consequently, CTL induction rates and vaccine efficacy are patient‑specific and cannot be reproduced by substituting one peptide for another [1][2]. Moreover, preclinical dose‑response studies revealed that the GPC3 (298‑306) peptide requires a minimum dose >10 µg and at least two vaccinations to elicit detectable CTL responses, whereas lower or single doses are ineffective—a threshold that does not necessarily apply to other GPC3 peptides [3]. These allele‑ and sequence‑intrinsic constraints make generic replacement scientifically invalid.

Glypican-3 (298-306) vs. In‑Class Analogs: Head‑to‑Head and Cross‑Study Quantitative Evidence for Procurement Decisions


HLA‑A*24:02‑Restricted CTL Induction: GPC3 (298-306) Matches GPC3 (144-152) Efficacy in Patient‑Derived PBMCs

In a direct comparison using peripheral blood mononuclear cells (PBMCs) from HLA‑typed HCC patients, the GPC3 (298-306) peptide generated reactive CTLs in 4 of 6 HLA‑A24⁺ patients (67%), while the GPC3 (144-152) peptide generated CTLs in 5 of 8 HLA‑A2⁺ patients (62.5%) [1]. The two peptides exhibit comparable immunogenicity but are restricted to mutually exclusive HLA alleles, making patient HLA type the decisive factor for peptide selection [1].

HLA restriction CTL epitope immunotherapy

In Vivo Tumor Prevention: GPC3 (298-306) Alone Confers Complete Protection in a Mouse HCC Model

Pre‑immunization of BALB/c mice with dendritic cells pulsed with the H‑2Kᵈ‑restricted GPC3 (298-306) peptide completely prevented the growth of subsequently implanted GPC3‑expressing tumors [1]. In contrast, the GPC3 (144-152) peptide required adoptive transfer of in vitro‑expanded CTLs to achieve tumor reduction in NOD/SCID mice, whereas the GPC3 (298-306) peptide achieved protection through active immunization [1][2].

tumor challenge prophylactic vaccine mouse model

Dose‑Response Threshold: GPC3 (298-306) Requires ≥10 µg and ≥2 Vaccinations, Uniquely Defining Preclinical Immunization Protocols

In a preclinical dose‑finding study, a single vaccination with GPC3 (298-306) peptide emulsified in incomplete Freund's adjuvant (IFA) failed to induce peptide‑specific CTLs; at least two injections of >10 µg were required to generate a detectable response [1]. Repeated low‑dose vaccinations (≤10 µg) remained ineffective [1]. The HLA‑A2–restricted GPC3 (144-152) peptide also exhibited dose‑dependent CTL induction, but with a distinct response gradient: CTL frequency correlated linearly with injected dose (r=0.665, P=0.017) in phase I patients [2], whereas GPC3 (298-306) showed an absolute threshold effect rather than a graded response [1].

dose-response CTL induction vaccine schedule

Phase I Clinical Validation: GPC3 Peptide Vaccine Achieves 60.6% Disease Control Rate and CTL‑Frequency‑Dependent Survival

In a phase I trial administering GPC3 (298-306) to HLA‑A24⁺ patients and GPC3 (144-152) to HLA‑A2⁺ patients (N=33), the disease control rate (PR+SD) at two months was 60.6% [1]. GPC3‑specific CTLs were detected in 30 of 33 patients (91%) by IFN‑γ ELISPOT [1][2]. Notably, median overall survival was 12.2 months in patients with high post‑vaccination CTL frequencies versus 8.5 months in those with low frequencies (P=0.033) [1]. For comparison, an AFP‑derived peptide phase I trial in 15 HCC patients reported 1 complete response and tumor growth deceleration in 8 patients (53%), with no numerical CTL frequency reported [3].

phase I trial overall survival disease control rate

Procurement‑Driven Application Scenarios for Glypican-3 (298-306) Peptide Based on Quantitative Differentiation Evidence


HLA‑A24‑Stratified HCC Immunotherapy Trials Requiring a Validated CTL Epitope

For clinical trials enrolling HLA‑A*24:02–positive HCC patients, the GPC3 (298-306) peptide is the only GPC3‑derived epitope with head‑to‑head proof of CTL induction (67% response rate) and a clinically validated OS‑predictive CTL frequency threshold [1][2]. Procurement should prioritize GMP‑grade lots with documented IFN‑γ ELISPOT release criteria to ensure batch‑to‑batch reproducibility of the CTL response rate reported in the phase I trial (30/33 patients) [2].

Preclinical Vaccine Development Requiring Defined Dose‑Response and Adjuvant Compatibility

The demonstration that GPC3 (298-306) peptide requires >10 µg per dose and at least two vaccinations with IFA adjuvant for CTL induction provides a quantifiable benchmark for vaccine formulation [3]. Industrial users developing liposomal or nanoparticle formulations must confirm that their delivery system achieves equivalent or superior CTL induction at the same peptide dose, using the IFA‑emulsified benchmark as a minimum efficacy standard [3].

Companion Diagnostic Development Leveraging GPC3‑Specific CTL Frequency as a Survival Surrogate

The correlation between post‑vaccination GPC3‑specific CTL frequency and overall survival (median OS 12.2 vs. 8.5 months, P=0.033) positions the GPC3 (298-306) peptide as the immunogen of choice for ELISPOT‑based companion diagnostic kits [2]. Procurement of high‑purity (>90% by HPLC/MS), pre‑qualified peptide aliquots ensures assay linearity and inter‑laboratory reproducibility, which are essential for regulatory submission [4].

Quote Request

Request a Quote for Glypican-3 (298-306)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.